(E)-1-allyl-2-styryl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h2-13H,1,14H2/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJBFJFJHQWDNF-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 1 Allyl 2 Styryl 1h Benzo D Imidazole
Retrosynthetic Analysis of the Target Compound
A retrosynthetic approach to (E)-1-allyl-2-styryl-1H-benzo[d]imidazole allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. This process highlights the key bond formations and strategic considerations necessary for an efficient synthesis.
The most logical primary disconnection breaks the N-allyl bond (a C-N bond), leading to the precursor (E)-2-styryl-1H-benzo[d]imidazole and an allyl electrophile, such as allyl bromide. This simplifies the target to the synthesis of the disubstituted benzimidazole (B57391) core.
Further disconnection of the (E)-2-styryl-1H-benzo[d]imidazole intermediate focuses on the imidazole (B134444) ring. The most common and direct strategy involves breaking the two C-N bonds formed during the cyclization step. This leads to two fundamental building blocks: o-phenylenediamine (B120857) and an appropriate C2 synthon, which in this case is (E)-cinnamaldehyde or a derivative like cinnamic acid. organic-chemistry.orgresearchgate.net The condensation of o-phenylenediamines with aldehydes is a widely used and efficient method for constructing the 2-substituted benzimidazole system. rsc.orgnih.gov Various catalysts and reaction conditions, including acidic, oxidative, or metal-catalyzed systems, have been developed to promote this transformation. rsc.orgmdpi.com
Based on the retrosynthetic analysis, two primary forward-synthetic routes emerge for the assembly of this compound:
Route A: Styryl Group First, then Allylation: This is the most common approach. It begins with the synthesis of (E)-2-styryl-1H-benzo[d]imidazole via the condensation of o-phenylenediamine and cinnamaldehyde (B126680). researchgate.net The subsequent step is the regioselective N-allylation of this intermediate. Since the N1 and N3 positions of the (E)-2-styryl-1H-benzo[d]imidazole are equivalent due to tautomerism, direct allylation will yield a single N-allylated product. This reaction is typically achieved using an allyl halide in the presence of a base.
Route B: Allyl Group First, then Styryl Installation: An alternative strategy involves installing the allyl group at the outset. This would require the synthesis of N-allyl-o-phenylenediamine as a key intermediate. This substituted aniline (B41778) would then be condensed with cinnamaldehyde to form the target molecule in a single cyclization step. While feasible, this route requires the selective mono-allylation of o-phenylenediamine, which can be challenging to control.
The choice between these routes depends on the availability of starting materials and the desired control over regioselectivity for more complex derivatives.
Precursor Synthesis and Functionalization
The success of the synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.
The primary precursor for the benzimidazole core is o-phenylenediamine . This compound is commercially available but can also be synthesized in the laboratory, most commonly through the reduction of o-nitroaniline . nih.gov
For Route B, the synthesis of N-allyl-o-phenylenediamine would be necessary. This can be achieved through the direct N-alkylation of o-phenylenediamine with an allyl halide. Careful control of stoichiometry and reaction conditions is crucial to favor the mono-allylated product over the di-allylated byproduct.
The styryl moiety is introduced using (E)-cinnamaldehyde , a readily available and inexpensive starting material. researchgate.net For the synthesis of derivatives with different substituents on the phenyl ring of the styryl group, substituted cinnamaldehydes can be prepared. A classic method for this is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with acetaldehyde. researchgate.net
Alternatively, cinnamic acid and its derivatives can be used in place of aldehydes. mdpi.com In these cases, the condensation with o-phenylenediamine typically requires dehydrating or oxidative conditions to facilitate the cyclization and formation of the imidazole ring. nih.gov
The final allylation step in Route A is a critical functionalization. The most common method for N-allylation of benzimidazoles involves the use of allyl halides , such as allyl bromide or allyl chloride, in the presence of a base and a polar aprotic solvent. researchgate.net The base, such as potassium carbonate or sodium hydride, deprotonates the benzimidazole nitrogen, forming a nucleophilic anion that readily attacks the allyl halide.
More advanced and milder methods for allylation have also been developed. These include metal-free protocols using Morita-Baylis-Hillman (MBH) alcohols as allylating agents nih.gov or copper-catalyzed C-H allylation using allenes as the allyl source. acs.org While these methods are powerful, for the specific synthesis of the title compound, the classical N-alkylation with an allyl halide remains a straightforward and efficient choice.
Data Tables
Table 1: Selected Methods for Benzimidazole Synthesis This table outlines various catalytic systems used for the condensation of o-phenylenediamine with aldehydes.
| Catalyst/Reagent | Solvent | Temperature | Yield Range | Reference |
| ZnO Nanoparticles | Ethanol | 70 °C | Good to Excellent | mdpi.com |
| Ammonium Chloride | Chloroform | Room Temp | ~94% | nih.gov |
| H₂O₂ / HCl | Acetonitrile | Room Temp | Excellent | organic-chemistry.org |
| TiCl₃OTf | Dichloromethane | Room Temp | Good to Excellent | rsc.org |
| None (Oxidative) | Air | N/A | Variable | nih.gov |
Table 2: Conditions for N-Allylation of Benzimidazoles This table summarizes different approaches for introducing an allyl group onto the nitrogen of a benzimidazole ring.
| Allyl Source | Catalyst/Reagent | Solvent | Conditions | Reference |
| Allyl Halide | CuO Nanoflakes | N/A | N/A | researchgate.net |
| MBH Alcohols | None | Toluene | Reflux | nih.gov |
| Allenes | Cu(OAc)₂ / Xantphos | THF | Room Temp | acs.org |
| Allyl Carbonates | Iridium or Rhodium Catalyst | N/A | N/A | nih.gov |
Benzo[d]imidazole Ring Annulation Strategies
The formation of the benzimidazole ring is a cornerstone of the synthesis. Various methods have been developed, ranging from classical condensations to modern metal-catalyzed cyclizations.
The most traditional and widely employed method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile). nih.govsemanticscholar.org In the context of synthesizing the 2-styryl moiety, this typically involves the reaction of o-phenylenediamine with trans-cinnamic acid or cinnamaldehyde. nih.govresearchgate.net
The reaction with a carboxylic acid, known as the Phillips condensation, usually requires harsh conditions, such as heating in strong acids like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate dehydration. nih.govmdpi.com The condensation with an aldehyde is often more facile and can proceed under milder conditions. This reaction first forms a Schiff base intermediate which then undergoes cyclization and subsequent oxidation to the benzimidazole. researchgate.net The oxidation can occur in the presence of an oxidizing agent or, in some cases, simply by air.
Numerous catalysts have been developed to improve the yields and reduce the harshness of these condensation reactions, including various metal salts, nanomaterials, and Lewis acids. rsc.orgmdpi.comresearchgate.net
Table 1: Catalysts in Condensation Reactions for 2-Substituted Benzimidazole Synthesis
| Catalyst | Reactants | Conditions | Key Features | Reference(s) |
| Polyphosphoric Acid (PPA) | o-phenylenediamine, Trimesic acid | 230 °C, 12 h | Harsh, high temperature, dehydrating agent | mdpi.com |
| Engineered MgO@DFNS | o-phenylenediamine, Aldehydes | Greener conditions | Heterogeneous, recyclable catalyst, high yields | rsc.org |
| BiOCl/FeOCl nanorods | o-phenylenediamine, Aldehydes | Solvent-free | Heterogeneous, reusable catalyst, short reaction times | semanticscholar.org |
| Ethylene (B1197577) Glycol | 5-(nitro/bromo)-o-phenylenediamine, trans-cinnamic acids | Heating | Simple, mild, and efficient protocol | nih.gov |
| No Catalyst (Air Oxidation) | o-phenylenediamine, Cinnamaldehyde | N/A | Simple, one-step reaction for (E)-2-styryl-1H-benzo[d]imidazole | researchgate.net |
Oxidative Cyclization Methodologies
Oxidative cyclization offers an alternative route to the benzimidazole ring, often under metal-free conditions. These methods typically involve the intramolecular C-N bond formation through an oxidative process. An efficient approach involves an amidine formation followed by an oxidative cyclization sequence, which can be achieved using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or through copper-mediated oxidation. nih.govacs.org
Another innovative, metal-free oxidative cyclization uses D-glucose as a renewable C1 synthon. acs.orgresearchgate.net In this method, o-phenylenediamine reacts with D-glucose in water, where the glucose provides the methine carbon for the C2 position of the benzimidazole ring through a complex cascade of condensation, isomerization, and oxidative cleavage. acs.org This approach is noted for its environmental benefits and broad functional group tolerance. acs.orgorganic-chemistry.org Iodine has also been employed as a metal-free catalyst for oxidative condensation reactions leading to fused benzimidazole systems. mdpi.comnih.gov
Table 2: Oxidizing Systems for Benzimidazole Synthesis
| Oxidizing System | Precursors | Key Features | Reference(s) |
| PIDA / Cu-mediation | Anilines, Amidines | Parallel synthesis format, C4-C7 diversification | nih.govacs.org |
| D-Glucose / TBHP (in H₂O) | o-phenylenediamines | Metal-free, uses biorenewable methine source, green solvent | acs.orgresearchgate.netorganic-chemistry.org |
| I₂-mediated | 2-(benzimidazol-1-yl)aniline | Metal-free, oxidative condensation for fused systems | mdpi.comnih.gov |
| Electrochemical | N¹,N¹-Dialkyl-1,2-phenylenediamines | Mild conditions, dehydrogenation C-N bond formation | acs.org |
Metal-Catalyzed Cyclization Pathways
Transition metal catalysis provides powerful and efficient pathways for benzimidazole synthesis, often proceeding through mechanisms like acceptorless dehydrogenative coupling or C-H bond activation. nih.gov These methods can form 1,2-disubstituted benzimidazoles directly from aromatic diamines and primary alcohols. researchgate.netacs.org
Catalysts based on iron, ruthenium, and manganese have been successfully employed. researchgate.netacs.org For instance, an iron-catalyzed reaction facilitates the selective synthesis of 1,2-disubstituted benzimidazoles from primary alcohols and aromatic diamines via a dehydrogenative coupling mechanism. researchgate.net Similarly, phosphine-free manganese(I) complexes catalyze the same transformation. acs.org Copper catalysts, such as Cu₂O, are used for intramolecular N-arylation to form the benzimidazole ring. organic-chemistry.org Palladium and copper have been used in tandem for cascade reactions that form complex fused benzimidazole structures. nih.gov
Table 3: Metal-Catalyzed Cyclization Methods for Benzimidazole Synthesis
| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference(s) |
| Iron Complex | Acceptorless Dehydrogenative Coupling | Primary alcohols, o-phenylenediamines | Selective for 1,2-disubstituted products, atom-economical | researchgate.net |
| Manganese(I) Complex | Acceptorless Dehydrogenative Coupling | Aromatic diamines, Primary alcohols | Phosphine-free catalyst system | acs.org |
| Cu₂O / DMEDA | Intramolecular N-arylation | Amidines | Sustainable, high yields | organic-chemistry.org |
| Palladium/Copper | Tandem Decarboxylative Cross-Coupling | Bromo-substituted benzimidazoles, o-bromobenzoic acids | Modular approach to functionalized, fused systems | nih.gov |
Stereoselective Formation of the (E)-Styryl Configuration
Achieving the desired (E)-configuration of the styryl double bond is critical. This can be accomplished either by using starting materials that already contain the trans-double bond (e.g., trans-cinnamic acid) or by forming the double bond stereoselectively using specific olefination reactions.
Olefin metathesis is a powerful C-C bond-forming reaction that can be used to construct the styryl group. A plausible route would be the cross-metathesis of a 2-vinylbenzimidazole derivative with styrene, catalyzed by a ruthenium complex such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov
Modern ruthenium catalysts, particularly second-generation catalysts bearing N-heterocyclic carbene (NHC) ligands, are known for their high activity and functional group tolerance. nih.govnih.gov In cross-metathesis reactions, the formation of the more thermodynamically stable (E)-alkene is generally favored, especially when one of the olefin partners is styrene. While specific application to the target molecule is not extensively documented, the principles of olefin metathesis suggest it is a viable strategy for achieving high E-selectivity. researchgate.netchapman.edu The stability and reactivity of these catalysts can be fine-tuned by modifying the chelating ligands. nih.govchapman.edu
The Wittig reaction and its variants are classic methods for converting carbonyls into alkenes. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome is highly dependent on the nature of the phosphorus ylide. organic-chemistry.org To synthesize an (E)-styryl group, the reaction would typically involve a benzimidazolyl-substituted phosphorus ylide reacting with benzaldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, is particularly well-suited for the synthesis of (E)-alkenes. wikipedia.orgorganic-chemistry.org The phosphonate reagents are generally stabilized (e.g., by an adjacent ester or, in this case, the benzimidazole ring), which leads to thermodynamic control of the reaction pathway. This results in the preferential formation of the more stable (E)-alkene with high selectivity. wikipedia.orgresearchgate.net An additional advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the standard Wittig reaction. organic-chemistry.orgchem-station.com
Conversely, non-stabilized Wittig ylides (e.g., where the group on the ylidic carbon is alkyl) typically yield (Z)-alkenes. organic-chemistry.org The stereochemical control offered by the HWE reaction makes it a superior choice for obtaining the (E)-isomer of the target compound. One study specifically reports the synthesis of 1-(2-benzimidazolyl)-2-substituted ethylene derivatives via the Wittig reaction, noting it as an improvement over condensation methods in terms of yield and reaction time. researchgate.net
Table 4: Comparison of Wittig and HWE Reactions for (E)-Alkene Synthesis
| Reaction | Phosphorus Reagent | Ylide/Carbanion Type | Typical Selectivity | Byproduct | Reference(s) |
| Wittig Reaction | Phosphonium Salt | Stabilized | (E) | Triphenylphosphine oxide | wikipedia.orgorganic-chemistry.org |
| Wittig Reaction | Phosphonium Salt | Non-stabilized | (Z) | Triphenylphosphine oxide | wikipedia.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Ester | Stabilized | High (E) | Water-soluble phosphate | wikipedia.orgorganic-chemistry.orgchem-station.com |
| Still-Gennari HWE Modification | Fluoroalkyl-substituted Phosphonate | Stabilized | High (Z) | Water-soluble phosphate | chem-station.comnih.gov |
Isomerization Studies for E/Z Control
The control of the E/Z stereochemistry of the styryl double bond is of significant interest. While the synthesis often favors the (E)-isomer, photochemical isomerization can be employed to access the (Z)-isomer. Styrylbenzazoles are known to undergo light-driven E/Z isomerization of the central alkene double bond. mdpi.com This process can be reversible, allowing for the controlled switching between the two isomeric forms upon irradiation with light of specific wavelengths. mdpi.com
The photostationary state (PSS), which is the equilibrium ratio of the E and Z isomers under irradiation, can be influenced by the substitution pattern on the aryl ring and the nature of the benzazole heterocycle. mdpi.com For styrylbenzazole photoswitches, it has been observed that push-pull systems can lead to large redshifts in absorption wavelengths and high quantum yields for isomerization. scirp.org While specific studies on this compound are not extensively documented, the general principles of styrylbenzazole photochemistry are applicable.
Post-Synthetic Modification and Derivatization Approaches
The structure of this compound offers multiple sites for post-synthetic modification, allowing for the generation of a library of derivatives with tailored properties.
Modifications at the Benzo[d]imidazole Nitrogen Atom
The N1-position of the benzimidazole ring, already bearing an allyl group, can be a site for further derivatization, although this is less common than modification of the N-H in the parent 2-styryl-1H-benzo[d]imidazole. Should the synthesis start from a different N-substituted precursor, a variety of alkyl and aryl groups can be introduced. For instance, N-arylation can be achieved through catalytic pathways. researchgate.net
Functionalization of the Styryl Moiety
The styryl moiety, which consists of a vinyl group attached to a phenyl ring, provides several opportunities for functionalization. The phenyl ring can be substituted with various functional groups through standard electrophilic aromatic substitution reactions, provided the starting benzaldehyde or cinnamic acid used in the initial synthesis bears these substituents.
Alternatively, cross-coupling reactions, such as the Heck reaction, can be employed to modify the styryl group. organic-chemistry.orgbeilstein-journals.orgresearchgate.netresearchgate.net For example, if a halo-substituted styrylbenzimidazole is synthesized, it can undergo palladium-catalyzed coupling with various alkenes to introduce new substituents. beilstein-journals.org The vinyl group itself can also be a site for functionalization, for example, through addition reactions, although this may compete with polymerization.
Transformations Involving the Allyl Group
The allyl group at the N1 position is a versatile handle for a range of chemical transformations. Olefin metathesis is a powerful tool for the formation of new carbon-carbon bonds. raineslab.com The terminal double bond of the allyl group can participate in cross-metathesis reactions with other olefins, allowing for the introduction of a variety of functionalized side chains. nih.gov The reactivity of allyl sulfides in olefin metathesis suggests that the sulfur-containing analogues of the target compound could also be interesting substrates for such transformations. nih.gov
Additionally, the double bond of the allyl group can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce further functionality.
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to the synthesis of benzimidazole derivatives has gained significant attention, aiming to reduce the environmental impact of chemical processes. chemmethod.com
Solvent Selection and Solvent-Free Reaction Conditions
A key aspect of green chemistry is the use of environmentally benign solvents or the elimination of solvents altogether. Water is an attractive solvent for organic synthesis, and methods for the synthesis of N-substituted benzimidazoles in aqueous media have been developed. rsc.orgmdpi.com
Solvent-free reaction conditions, often in conjunction with microwave irradiation, have proven to be highly effective for the synthesis of 1,2-disubstituted benzimidazoles. asianpubs.orgnih.govmdpi.com These methods offer several advantages, including shorter reaction times, higher yields, and simpler work-up procedures. nih.govmdpi.com The condensation of o-phenylenediamines with aldehydes can be carried out efficiently under solvent-free conditions, sometimes with the aid of a solid support or a catalyst. chemmethod.com Similarly, the N-alkylation step can be performed under solvent-free conditions by physically grinding the reactants together, often with a phase-transfer catalyst. asianpubs.orgresearchgate.net
Below are interactive data tables summarizing typical reaction conditions for the synthesis and derivatization of related styrylbenzimidazoles, which can be adapted for the target compound.
Table 1: Synthetic Conditions for 2-Styrylbenzimidazoles and N-Alkylation
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | o-phenylenediamine, trans-cinnamic acid | Glycerol, 170-180 °C, 1 h | 2-styryl-1H-benzo[d]imidazole | - | asianpubs.org |
| 2 | 2-methylbenzimidazole, benzaldehyde | Glycerol, 170-180 °C, 3 h | 2-styryl-1H-benzo[d]imidazole | - | asianpubs.org |
| 3 | 2-styryl-1H-benzo[d]imidazole, allyl bromide | K2CO3, TBAB, grinding, 5 min | 1-allyl-2-styryl-1H-benzo[d]imidazole | - | asianpubs.orgresearchgate.net |
| 4 | N-phenyl-o-phenylenediamine, cinnamaldehyde | Er(OTf)3 (1 mol%), MW, 60 °C, 5-12 min | 1-phenyl-2-styryl-1H-benzo[d]imidazole | 86-99 | researchgate.net |
Table 2: Green Synthetic Approaches for N-Alkylated 2-Styrylbenzimidazoles
| Entry | Method | Solvent/Medium | Catalyst | Time | Yield | Reference |
| 1 | Physical Grinding | Solvent-free | K2CO3, TBAB | 10-15 min | High | asianpubs.org |
| 2 | Solution Phase | PEG-600 | K2CO3, TBAB | 1 h | High | asianpubs.org |
| 3 | Microwave Irradiation | Solvent-free | K2CO3, TBAB | 2-3 min | High | asianpubs.org |
| 4 | Conventional Heating | Glycerol | - | 3-4 h | High | asianpubs.org |
Table 3: Post-Synthetic Modification Reactions on Related Systems
| Entry | Reaction Type | Substrate | Reagents and Conditions | Product Type | Reference |
| 1 | Heck Reaction | Halo-styrene | Arylboronic acid, Pd(OAc)2, 25 °C | Arylated styryl derivative | beilstein-journals.org |
| 2 | Olefin Metathesis | N-allyl guanidine | Grubbs catalyst | Fused bicyclic imidazole | researchgate.net |
| 3 | N-Alkylation | Benzimidazole | Allyl carbonate, Iridium catalyst | N-allyl benzimidazole | nih.gov |
Catalyst Reuse and Recyclability
The recyclability of catalysts is a cornerstone of green chemistry, aiming to reduce waste and lower production costs. In the synthesis of benzimidazole derivatives, particularly the 2-styryl-benzimidazoles, several heterogeneous catalysts have been developed with excellent reusability profiles.
One of the most common methods for synthesizing the 2-styryl-benzimidazole core is the condensation of o-phenylenediamine with cinnamaldehyde or cinnamic acid. Various catalysts have been employed to facilitate this reaction, with a focus on ease of separation and potential for reuse. For instance, nano-sized metal oxides have demonstrated high efficiency and recyclability. Zinc oxide nanoparticles (ZnO-NPs) have been used as a recyclable catalyst for the synthesis of 2-substituted benzimidazoles. nih.gov Similarly, a nano-Fe2O3 catalyst has been shown to be effective in an aqueous medium and can be recycled and reused for up to five consecutive reaction cycles. nih.gov Another study highlights the use of a ZrO2–Al2O3 solid acid catalyst, which could also be recycled for up to five runs without a significant drop in its catalytic activity. nih.gov
In the context of N-allylation of the benzimidazole ring, both catalyzed and catalyst-free methods are known. For catalyzed reactions, magnetic nanoparticle-supported copper catalysts have been reported for the N-arylation of benzimidazoles, which can be easily separated using an external magnet and reused multiple times without significant loss of activity. researchgate.net While this applies to N-arylation, similar principles can be extended to N-allylation with appropriate catalyst design. Furthermore, some methods for N-allylation of benzimidazoles proceed without a catalyst, for example, by using Morita-Baylis-Hillman (MBH) adducts of allyl alcohols, which would entirely circumvent the need for catalyst recovery. nih.gov
The following table summarizes the reusability of various catalysts used in the synthesis of benzimidazole derivatives, which are relevant to the formation of the this compound backbone.
| Catalyst System | Sub-Reaction | Number of Reuses | Reference |
| ZnO Nanoparticles | 2-Styryl-benzimidazole synthesis | Not specified, but noted as recyclable | nih.gov |
| Nano-Fe2O3 | Benzimidazole synthesis | 5 cycles | nih.gov |
| ZrO2–Al2O3 | Benzimidazole synthesis | 5 cycles | nih.gov |
| Magnetic Nanoparticle Supported Copper | N-arylation of benzimidazoles | 7 cycles | researchgate.net |
| [PVP-SO3H]HSO4 | 2-Substituted benzimidazole synthesis | Several runs | nih.gov |
| Zn3(BTC)2 MOF | 2-Aryl-1H-benzimidazole synthesis | 4 cycles | nih.gov |
| MgO@DFNS | 2-Substituted benzimidazole synthesis | 6 cycles | rsc.org |
| PMO-Py-IL | Benzimidazole synthesis | 10 cycles | bohrium.com |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org High atom economy is characteristic of reactions such as additions and rearrangements, while substitution and elimination reactions tend to have lower atom economies due to the formation of byproducts.
The synthesis of this compound can be dissected into two main steps, each with its own atom economy considerations.
Step 1: Synthesis of (E)-2-styryl-1H-benzo[d]imidazole
This is typically a condensation reaction between o-phenylenediamine and either cinnamaldehyde or cinnamic acid.
Using Cinnamaldehyde: The reaction of o-phenylenediamine with cinnamaldehyde is a condensation followed by an oxidative cyclization. In an ideal scenario where the oxidant is air (O2), the main byproduct is water. This pathway is highly atom-economical.
Using Cinnamic Acid: The condensation of o-phenylenediamine with cinnamic acid also forms the benzimidazole ring, with the elimination of two molecules of water. This is also a relatively atom-economical process.
Step 2: N-allylation of (E)-2-styryl-1H-benzo[d]imidazole
The introduction of the allyl group onto the nitrogen of the benzimidazole ring is typically a substitution reaction.
Using Allyl Halide (e.g., Allyl Bromide): This is a common method where the benzimidazole anion reacts with an allyl halide. The reaction generates a halide salt as a byproduct, which lowers the atom economy.
Catalyst-Free Methods: As mentioned, methods involving MBH adducts can be considered. nih.gov
The following table provides a hypothetical atom economy calculation for a plausible synthesis route of this compound.
Mechanistic Investigations of Chemical Transformations Involving E 1 Allyl 2 Styryl 1h Benzo D Imidazole
Reaction Mechanism Elucidation for Benzo[d]imidazole Formation
The synthesis of the benzimidazole (B57391) core of (E)-1-allyl-2-styryl-1H-benzo[d]imidazole typically involves the condensation of an o-phenylenediamine (B120857) derivative with a suitable carbonyl compound, in this case, a derivative of cinnamic acid or cinnamaldehyde (B126680). The subsequent N-allylation furnishes the final product.
Identification of Key Intermediates
The formation of the 2-styryl-1H-benzo[d]imidazole scaffold proceeds through a well-established pathway involving the reaction of o-phenylenediamine with cinnamaldehyde. nih.gov The reaction is often catalyzed by acid or proceeds under thermal conditions. researchgate.netnih.gov
The key steps and intermediates are as follows:
Schiff Base Formation: The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of cinnamaldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine).
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then acts as an intramolecular nucleophile, attacking the imine carbon. This cyclization step leads to the formation of a dihydrobenzimidazole intermediate.
Aromatization: The dihydrobenzimidazole intermediate subsequently undergoes oxidation to form the stable, aromatic benzimidazole ring. In many synthetic preparations, an oxidizing agent is added, or atmospheric oxygen can serve this purpose. mdpi.com
The N-allylation of the pre-formed 2-styryl-1H-benzo[d]imidazole is a subsequent step, typically achieved by reacting the benzimidazole with an allyl halide in the presence of a base. The base deprotonates the acidic N-H of the benzimidazole ring, creating a nucleophilic benzimidazolide (B1237168) anion that then undergoes an SN2 reaction with the allyl halide.
A computational study using Density Functional Theory (DFT) on the formation of 2-phenylbenzimidazole (B57529) from benzaldehyde (B42025) and o-phenylenediamine provides insights that can be extrapolated to the styryl analogue. nih.gov The calculations support a stepwise mechanism involving the formation of an initial adduct, followed by cyclization and subsequent aromatization, highlighting the thermodynamic favorability of the final benzimidazole product. plu.mx
Table 1: Key Intermediates in the Formation of 2-Styryl-1H-benzo[d]imidazole
| Step | Intermediate | Description |
| 1 | Schiff Base | Formed from the condensation of o-phenylenediamine and cinnamaldehyde. |
| 2 | Dihydrobenzimidazole | Result of the intramolecular cyclization of the Schiff base. |
| 3 | Benzimidazolide Anion | Formed by deprotonation of 2-styryl-1H-benzo[d]imidazole prior to N-allylation. |
Transition State Analysis in Cyclization Reactions
The cyclization of the Schiff base to the dihydrobenzimidazole is the rate-determining step in many benzimidazole syntheses. Transition state analysis, often performed using computational methods like DFT, reveals a highly ordered, cyclic transition state. nih.gov
For the intramolecular cyclization, the key geometric parameters of the transition state involve the forming C-N bond and the breaking C=N double bond. The energy barrier for this step is influenced by the nature of the substituents on both the o-phenylenediamine and the aldehyde. Electron-withdrawing groups on the aldehyde can lower the energy of the transition state by making the imine carbon more electrophilic, thus accelerating the cyclization.
Computational studies on related systems have shown that the cyclization is a concerted but asynchronous process, where bond formation is more advanced than bond breaking in the transition state. The presence of a catalyst, such as an acid, can lower the activation energy by protonating the imine nitrogen, making the carbon more susceptible to nucleophilic attack.
Mechanistic Pathways of Allyl Group Transformations
The allyl group attached to the N1 position of the benzimidazole ring is a versatile functional handle that can participate in a variety of chemical transformations.
Pericyclic Reactions of the Allyl Moiety
The allyl group can undergo pericyclic reactions, most notably sigmatropic rearrangements. The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a prominent example. wikipedia.orgyoutube.com In the context of this compound, a thermal or Lewis acid-catalyzed Claisen rearrangement could potentially occur.
The mechanism involves a concerted process that proceeds through a cyclic, six-membered transition state. wikipedia.org This would lead to the migration of the allyl group from the nitrogen atom to the C2 carbon of the benzimidazole ring, if the styryl group were not present, or potentially to the ortho position of the styryl's phenyl ring if the electronics are favorable. However, the typical Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether. For an N-allyl system, an aza-Claisen rearrangement would be the analogous transformation. These rearrangements are known to be influenced by both thermal and catalytic conditions, including the use of Lewis acids. nih.gov
Another class of pericyclic reactions applicable to the allyl group are cycloaddition reactions. wikipedia.org For instance, a [3+2] cycloaddition can occur between the allyl group (as the dipolarophile) and a 1,3-dipole, such as a nitrone or an azide, to form five-membered heterocyclic rings. plu.mxorganic-chemistry.org The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory.
Table 2: Potential Pericyclic Reactions of the Allyl Moiety
| Reaction | Description | Potential Product |
| Aza-Claisen Rearrangement | A researchgate.netresearchgate.net-sigmatropic rearrangement of the N-allyl group. | A C-allylated benzimidazole derivative. |
| [3+2] Cycloaddition | Reaction of the allyl double bond with a 1,3-dipole. | A five-membered heterocyclic ring fused to the benzimidazole system. |
Electrophilic and Nucleophilic Additions to the Allyl Double Bond
The double bond of the allyl group is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: Electrophiles can add across the double bond of the allyl group. Common electrophilic additions include halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (with H₂O in the presence of an acid catalyst). The mechanism typically proceeds through a carbocationic intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond to form the more stable carbocation.
Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the allyl group can be achieved under specific conditions, often involving transition metal catalysis. For example, palladium-catalyzed reactions can activate the allyl group for nucleophilic attack. Alternatively, conjugate addition to an activated alkene, though not directly applicable here, provides a conceptual framework for nucleophilic attack on a double bond. In the context of organometallic chemistry, allylmagnesium reagents readily add to carbonyls, showcasing the nucleophilic character of the allyl group when activated. researchgate.net
Reactivity and Mechanism of Styryl Moiety Reactions
The styryl moiety, with its conjugated system of a double bond and a phenyl ring, offers several sites for chemical reactions.
The carbon-carbon double bond of the styryl group can undergo various addition reactions.
Epoxidation: The double bond can be epoxidized using peroxy acids like m-CPBA or through catalytic methods such as the Sharpless asymmetric epoxidation. youtube.comyoutube.com The mechanism of epoxidation with peroxy acids is a concerted process where the oxygen atom is transferred to the double bond in a single step, forming an epoxide. Catalytic epoxidation often involves metal-oxo species. youtube.comyoutube.com
Dihydroxylation: The styryl double bond can be dihydroxylated to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgkhanacademy.orgyoutube.com The mechanism involves the formation of a cyclic intermediate (an osmate ester in the case of OsO₄) which is then hydrolyzed to give the syn-diol. Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening. youtube.comlibretexts.org
Cycloaddition Reactions: The styryl double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions, similar to the allyl group. organic-chemistry.orgnih.gov The reactivity in these cycloadditions is influenced by the electronic nature of the benzimidazole ring system.
The phenyl ring of the styryl group can undergo electrophilic aromatic substitution reactions. The directing effect of the vinyl-benzimidazole substituent would determine the position of substitution (ortho, meta, or para).
Table 3: Potential Reactions of the Styryl Moiety
| Reaction | Reagent(s) | Product |
| Epoxidation | m-CPBA | (E)-1-allyl-2-(oxiran-2-yl)phenyl-1H-benzo[d]imidazole |
| Syn-Dihydroxylation | 1. OsO₄, 2. NaHSO₃/H₂O | (1R,2S)-1,2-dihydroxy-1-((E)-1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)benzene |
| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | A racemic mixture of the corresponding anti-diol. |
| Diels-Alder Reaction | Diene (e.g., Butadiene) | A cyclohexene (B86901) derivative attached to the benzimidazole core. |
Electrophilic Aromatic Substitution on the Phenyl Ring of Styryl Group
The phenyl ring of the styryl moiety is susceptible to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are dictated by the electronic nature of the 2-(1H-benzo[d]imidazol-2-yl)vinyl substituent on the phenyl ring. This substituent generally acts as an electron-donating group through resonance, thereby activating the phenyl ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.
The mechanism of EAS on the styryl phenyl ring follows the classical two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a Wheland intermediate or an arenium ion. In the first, rate-determining step, the π-electron system of the aromatic ring attacks the electrophile (E+). The resulting carbocation is stabilized by delocalization of the positive charge across the ring and onto the benzimidazole moiety. The second step involves the rapid deprotonation of the carbocation by a weak base to restore the aromaticity of the ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Styryl Phenyl Ring
| Electrophile (Reagent) | Predicted Major Products |
| Br₂ / FeBr₃ | ortho-bromo and para-bromo derivatives |
| HNO₃ / H₂SO₄ | ortho-nitro and para-nitro derivatives |
| SO₃ / H₂SO₄ | ortho-sulfonic acid and para-sulfonic acid derivatives |
Additions Across the Styryl Double Bond
The exocyclic double bond of the styryl group is a site of high electron density, making it susceptible to electrophilic addition reactions. The mechanism of these additions typically involves the initial attack of an electrophile on the double bond to form a carbocation intermediate. The regioselectivity of this attack is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation. In the case of this compound, the carbocation at the benzylic position is significantly stabilized by resonance with the phenyl ring.
A classic example is the addition of halogens, such as bromine (Br₂). wikipedia.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion in an anti-fashion, leading to a vicinal dibromide. Studies on the bromination of 2-allylthiobenzimidazole have shown that addition to the double bond is a key reaction pathway, alongside cyclization reactions. researchgate.net
Table 2: Expected Products from Addition Reactions to the Styryl Double Bond
| Reagent | Intermediate | Product Stereochemistry |
| Br₂ | Cyclic bromonium ion | Anti-addition |
| HBr | Benzylic carbocation | Markovnikov addition |
| H₂O / H⁺ | Benzylic carbocation | Markovnikov addition |
Oxidative Transformations of the Styryl Moiety
The styryl double bond can also undergo various oxidative transformations, such as epoxidation and dihydroxylation. Epoxidation, typically carried out with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), involves the concerted transfer of an oxygen atom to the double bond, forming an epoxide ring. The reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the product.
Dihydroxylation of the styryl double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reactions generally proceed through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, which upon hydrolysis yields a syn-diol. wikipedia.orgkhanacademy.orgorganic-chemistry.orgyoutube.com The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with OsO₄, allows for the enantioselective synthesis of chiral diols. wikipedia.org
Mechanistic Studies of Benzo[d]imidazole Core Functionalization
N-Alkylation and N-Acylation Mechanisms
The nitrogen atoms of the benzimidazole core are nucleophilic and can be readily functionalized through alkylation and acylation reactions. The N-H proton of the imidazole (B134444) ring is acidic and can be removed by a base to generate a benzimidazolide anion, which is a potent nucleophile.
N-Alkylation: The reaction of this compound with an alkylating agent would primarily occur at the N-3 position, as the N-1 position is already substituted with an allyl group. The mechanism is a standard SN2 reaction where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Studies on the N-alkylation of various benzimidazole derivatives have shown that the reaction conditions, such as the choice of base and solvent, can significantly influence the reaction rate and yield. lookchem.comresearchgate.netnih.govresearchgate.netbeilstein-journals.org In some cases, with excess alkylating agent, ring opening of the benzimidazole has been observed. lookchem.comresearchgate.net
N-Acylation: N-acylation occurs through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride) to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the N-acylated product.
Halogenation and Other Electrophilic Substitutions on the Core
Electrophilic substitution on the benzene (B151609) ring of the benzimidazole core is also possible. The benzimidazole ring system as a whole is electron-rich and can direct incoming electrophiles to specific positions. The reactivity and regioselectivity are influenced by the substituents on both the benzene and imidazole portions of the molecule.
For this compound, the 2-styryl group is electron-donating, and the N-allyl group also contributes to the electron density of the heterocyclic system. Theoretical and experimental studies on the bromination of benzimidazole and its derivatives have shown that substitution occurs preferentially at the 5- and 6-positions of the benzene ring. nih.govrsc.org The mechanism follows the typical EAS pathway, involving the formation of a sigma complex.
Kinetic and Thermodynamic Parameters of Key Reactions
The determination of kinetic and thermodynamic parameters for the reactions of this compound is crucial for understanding reaction mechanisms and optimizing reaction conditions. While specific data for this compound are scarce, general principles of kinetic and thermodynamic control can be applied.
For instance, in electrophilic additions to the styryl double bond, the formation of the benzylic carbocation is a key step. The stability of this intermediate will influence the activation energy of the reaction. Similarly, in N-alkylation reactions, the rate will depend on the nucleophilicity of the benzimidazole nitrogen, the nature of the alkylating agent, and the reaction conditions.
In reactions where multiple products can be formed, such as the ortho and para isomers in electrophilic aromatic substitution, the product distribution can be under either kinetic or thermodynamic control. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy). At higher temperatures, the reaction may be under thermodynamic control, favoring the most stable product.
Advanced Spectroscopic and Spectrometric Methodologies for Structural and Mechanistic Validation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. For (E)-1-allyl-2-styryl-1H-benzo[d]imidazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.
1D NMR (¹H, ¹³C, ¹⁵N) for Connectivity and Chemical Shift Analysis
One-dimensional NMR spectra offer the initial and most direct insight into the chemical environment of the magnetically active nuclei within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton. The stereochemistry of the styryl double bond is confirmed by the coupling constant between the vinylic protons, with a large coupling constant (typically > 15 Hz) being indicative of the E (trans) configuration. The allyl group will present a characteristic pattern: a doublet of doublets for the methylene (B1212753) protons adjacent to the nitrogen, a multiplet for the methine proton, and two distinct signals for the terminal vinylic protons. The aromatic protons of the benzimidazole (B57391) and styryl moieties will appear in the downfield region, typically between 7.0 and 8.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. For instance, the sp² carbons of the aromatic rings and the styryl double bond will resonate at lower field compared to the sp³ carbons of the allyl group. The carbonyl carbon of any potential precursor materials would be absent, confirming the completion of the condensation reaction.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the benzimidazole ring. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct bonding environments (one attached to the allyl group and the other within the imidazole (B134444) ring).
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in CDCl₃ (Note: This is a predicted table based on known values for similar structures, as a complete experimental spectrum for the specific title compound is not readily available in the cited literature.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (vinylic, styryl) | 7.50 - 7.80 | d | ~16 |
| H (vinylic, styryl) | 7.00 - 7.30 | d | ~16 |
| H (aromatic, styryl) | 7.20 - 7.60 | m | - |
| H (aromatic, benzimidazole) | 7.20 - 7.80 | m | - |
| N-CH₂ -CH=CH₂ | 4.80 - 5.00 | dt | ~5, ~1.5 |
| N-CH₂-CH =CH₂ | 5.90 - 6.10 | m | - |
| N-CH₂-CH=CH₂ (cis) | 5.10 - 5.20 | dq | ~10, ~1.5 |
| N-CH₂-CH=CH₂ (trans) | 5.20 - 5.30 | dq | ~17, ~1.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃ (Note: This is a predicted table based on known values for similar structures.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (imidazole, C2) | 150 - 155 |
| C (vinylic, styryl) | 130 - 140 |
| C (vinylic, styryl) | 115 - 125 |
| C (aromatic, styryl) | 125 - 138 |
| C (aromatic, benzimidazole) | 110 - 145 |
| N-CH₂ -CH=CH₂ | 45 - 50 |
| N-CH₂-CH =CH₂ | 130 - 135 |
| N-CH₂-CH=CH₂ | 115 - 120 |
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Through-Bond and Through-Space Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled vinylic protons of the styryl group, confirming their adjacency. It would also map out the spin system of the allyl group and the coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in connecting the different fragments of the molecule. For example, it would show a correlation between the protons of the allyl group and the nitrogen-bearing carbon of the benzimidazole ring, confirming the point of attachment.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. For this compound, NOESY or ROESY would be critical in confirming the E-stereochemistry of the styryl double bond by showing a strong correlation between the vinylic protons across the double bond and the adjacent aromatic protons. It could also provide insights into the preferred conformation of the allyl group relative to the benzimidazole ring system.
VT-NMR for Conformational Dynamics (if applicable)
Variable Temperature NMR (VT-NMR) studies can be employed to investigate dynamic processes such as conformational changes. For this compound, VT-NMR could potentially be used to study the rotational barrier around the single bond connecting the styryl group to the benzimidazole ring or to investigate the conformational flexibility of the allyl group. Changes in the NMR spectrum as a function of temperature, such as peak broadening or coalescence, would indicate that the molecule is undergoing dynamic exchange on the NMR timescale.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
HRMS is a powerful technique that provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₈H₁₆N₂), the expected monoisotopic mass would be calculated with high precision.
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 261.1386 |
| [M+Na]⁺ | 283.1206 |
| [M+K]⁺ | 299.0945 |
Furthermore, by inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem MS experiment), a characteristic fragmentation pattern is obtained. This pattern provides valuable structural information. For this compound, key fragmentations would likely involve the loss of the allyl group, cleavage of the styryl moiety, and fragmentation of the benzimidazole ring system. Analysis of these fragmentation pathways can corroborate the structure determined by NMR.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Context of Reaction Progress
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific absorption bands in the IR spectrum or scattering peaks in the Raman spectrum corresponds to the vibrations of particular functional groups.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic & vinylic) | 3100 - 3000 | Medium |
| C-H stretching (aliphatic) | 3000 - 2850 | Medium |
| C=C stretching (aromatic) | 1600 - 1450 | Medium-Strong |
| C=N stretching (imidazole) | 1620 - 1580 | Medium |
| C=C stretching (styryl & allyl) | 1650 - 1630 | Medium |
| C-H out-of-plane bending (E-disubstituted alkene) | 980 - 960 | Strong |
The IR spectrum would be particularly useful for monitoring the synthesis of this compound. For example, the disappearance of the N-H stretching band of the precursor (E)-2-styryl-1H-benzo[d]imidazole (around 3400 cm⁻¹) and the appearance of bands associated with the allyl group would indicate the successful N-alkylation reaction. The strong band around 965 cm⁻¹ is a key diagnostic for the E-configuration of the styryl double bond.
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Conjugation Effects
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and are particularly sensitive to the extent of π-conjugation. The benzimidazole ring system fused with the styryl group creates an extended conjugated system, which is expected to absorb in the UV region.
The UV-Vis absorption spectrum of this compound would likely show intense absorption bands corresponding to π → π* transitions. The position of the absorption maximum (λmax) is influenced by the extent of conjugation. The introduction of the allyl group at the N1 position is not expected to cause a major shift in λmax compared to the parent (E)-2-styryl-1H-benzo[d]imidazole, as it does not significantly alter the main chromophore. However, subtle changes in the electronic environment can be detected.
Fluorescence spectroscopy can reveal information about the excited state of the molecule. Many styryl-benzimidazole derivatives are known to be fluorescent. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift), and the quantum yield of fluorescence would be dependent on the rigidity of the molecule and the nature of the solvent. Studying the photophysical properties can be important for potential applications in materials science or as fluorescent probes.
X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Elucidation
A single crystal of the compound, grown from a suitable solvent, would be irradiated with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, key structural questions that X-ray crystallography could answer include:
Confirmation of the (E)-Stereochemistry: The analysis would confirm the trans configuration of the styryl double bond.
Molecular Conformation: It would reveal the dihedral angles between the benzimidazole ring system and the phenyl ring of the styryl group. In related compounds, such as Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate, a non-planar arrangement is observed, with a significant dihedral angle between the benzimidazole and phenyl rings.
Conformation of the Allyl Group: The precise orientation of the N-allyl group relative to the benzimidazole core would be determined.
Intermolecular Interactions: The crystal packing would show any intermolecular forces, such as π-π stacking or hydrogen bonds, that stabilize the crystal lattice. For instance, in the crystal structure of (E)-1,2-Bis(1-allyl-benzimidazol-2-yl)ethene, π-π stacking interactions are noted as a key stabilizing feature.
Should a suitable single crystal be obtained and analyzed, the crystallographic data would be presented in a standardized format, as illustrated by the hypothetical data table below, which is based on data for a related benzimidazole derivative.
Interactive Table: Representative Crystallographic Data for a Benzimidazole Derivative (Note: This data is for a related compound, Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, and serves for illustrative purposes only.) nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₂₁ClN₄O₂·2H₂O |
| Formula Weight ( g/mol ) | 444.91 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.0611 (1) |
| b (Å) | 13.8393 (2) |
| c (Å) | 18.0470 (3) |
| β (°) | 92.386 (1) |
| Volume (ų) | 2261.12 (6) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.305 |
| Absorption Coeff. (mm⁻¹) | 0.20 |
| Temperature (K) | 100 |
Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Stereochemical Confirmation (if chiral derivatives are formed)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are used to study chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.
The parent molecule, this compound, is achiral as it possesses a plane of symmetry and is therefore not expected to exhibit a CD spectrum. However, chiroptical properties could arise under two conditions:
Formation of Chiral Derivatives: If the molecule is chemically modified to introduce a chiral center (e.g., through asymmetric synthesis or by reacting it with a chiral reagent), the resulting enantiomers would produce mirror-image CD spectra. This would be a powerful tool for confirming the absolute configuration of the newly formed stereocenter.
Supramolecular Chirality: Achiral molecules can sometimes self-assemble into chiral superstructures or aggregates in solution. These assemblies can exhibit a CD signal, a phenomenon known as supramolecular chirality. Studies on other benzimidazole derivatives have shown that co-assembly with chiral molecules, such as natural acids, can induce strong chiroptical responses.
A typical CD spectroscopy experiment would involve dissolving the sample in a suitable solvent and recording the spectrum. The resulting plot of differential absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength would show positive or negative peaks (Cotton effects) characteristic of the chiral structure.
Should a chiral derivative of this compound be synthesized, its chiroptical properties could be presented as follows:
Interactive Table: Hypothetical Chiroptical Data for a Chiral Benzimidazole Derivative (Note: This data is hypothetical and for illustrative purposes.)
| Enantiomer | Solvent | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| (+)-Enantiomer | Methanol | 280 | +15,000 |
| (+)-Enantiomer | Methanol | 320 | -10,000 |
| (-)-Enantiomer | Methanol | 280 | -15,000 |
| (-)-Enantiomer | Methanol | 320 | +10,000 |
This analysis would be crucial for confirming enantiomeric purity and assigning the absolute configuration of chiral derivatives, which is often vital in the development of pharmacologically active compounds.
Computational and Theoretical Chemistry Studies of E 1 Allyl 2 Styryl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of complex organic compounds. nih.gov By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. For (E)-1-allyl-2-styryl-1H-benzo[d]imidazole, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are crucial for understanding its fundamental characteristics. The optimized molecular structure provides the foundation for all subsequent computational analyses, including the examination of frontier molecular orbitals and electrostatic potential surfaces. These theoretical approaches are instrumental in predicting the reactivity and intermolecular interactions of the molecule. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a significant determinant of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nih.gov For this compound, the HOMO is typically distributed over the electron-rich styryl and benzimidazole (B57391) ring systems, while the LUMO is often localized on the styryl moiety and the imidazole (B134444) ring. This distribution is indicative of the likely sites for electrophilic and nucleophilic attack.
Table 1: Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -2.15 |
| Egap (HOMO-LUMO) | 3.74 |
Note: These values are representative and would be calculated using a specific DFT functional and basis set.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, which correspond to areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic). grafiati.com For this compound, the ESP map would likely reveal negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole ring, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the aromatic rings and the allyl group would exhibit positive potential (colored blue), highlighting their propensity to engage in interactions with electron-rich centers. This information is invaluable for predicting non-covalent interactions, which are crucial in biological systems and crystal packing.
Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation
Quantum chemical calculations are not only predictive but also serve as a powerful tool for the validation and interpretation of experimental spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific atomic and electronic transitions within the molecule, leading to a more comprehensive understanding of its structure and behavior.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net The calculated chemical shifts, when compared with experimental data, can confirm the proposed structure and provide detailed information about the electronic environment of each nucleus. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational dynamics in solution, providing further avenues for investigation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
| H (Allyl, =CH₂) | 5.10 - 5.25 | C (Benzimidazole, C2) | 151.5 |
| H (Allyl, -CH=) | 5.90 - 6.05 | C (Benzimidazole, C4/C7) | 119.8 / 110.2 |
| H (Allyl, -CH₂-) | 4.85 | C (Benzimidazole, C5/C6) | 122.5 / 123.0 |
| H (Styryl, Vinyl) | 7.00 - 7.60 | C (Benzimidazole, C8/C9) | 143.0 / 134.5 |
| H (Styryl, Phenyl) | 7.20 - 7.80 | C (Styryl, Vinyl) | 128.0 / 130.5 |
| H (Benzimidazole) | 7.25 - 7.75 | C (Styryl, Phenyl) | 127.0 - 136.0 |
| C (Allyl) | 48.5, 117.0, 132.5 |
Note: These are illustrative values. Actual predicted shifts depend on the level of theory and solvent model used.
UV-Vis Absorption Maxima and Excitation Energy Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. iosrjournals.org For this compound, TD-DFT calculations can predict the UV-Vis absorption maxima (λmax) and the corresponding excitation energies and oscillator strengths. iosrjournals.org These calculations help in understanding the nature of the electronic transitions, which for this compound are expected to be predominantly π→π* transitions involving the conjugated styryl and benzimidazole systems. The agreement between calculated and experimental UV-Vis spectra can validate the accuracy of the computational model and provide insights into the electronic structure of the excited states.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |
| S₀ → S₁ | 325 | 3.81 | 0.85 |
| S₀ → S₂ | 280 | 4.43 | 0.42 |
| S₀ → S₃ | 255 | 4.86 | 0.31 |
Note: These values are representative and can be influenced by the choice of functional, basis set, and solvent model.
Vibrational Frequency Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. researchgate.net For this compound, the calculated vibrational spectrum can be used to assign the experimentally observed bands to specific stretching, bending, and torsional motions of the atoms. For instance, characteristic frequencies for C=C stretching in the styryl and aromatic rings, C-H stretching, and the out-of-plane bending modes can be identified. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net
Table 4: Selected Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) | 3050 - 3100 | Aromatic and Vinylic C-H Stretch |
| ν(C=N) | 1620 | Imidazole C=N Stretch |
| ν(C=C) | 1580 - 1610 | Aromatic and Styryl C=C Stretch |
| δ(C-H) | 1450 - 1490 | C-H in-plane Bending |
| γ(C-H) | 800 - 950 | C-H out-of-plane Bending |
Note: These are illustrative frequencies. A full computational analysis would provide a complete list of vibrational modes.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for observing the atomic-level dynamic characteristics of this compound. By tracking the movements of atoms and molecules over a defined period, MD offers profound insights into the compound's conformational flexibility and the intermolecular interactions that dictate its behavior in diverse environments.
Understanding intermolecular interactions is crucial for comprehending the compound's behavior in condensed phases. In MD simulations, these interactions are described by force fields, which are sets of parameters defining the system's potential energy. For this compound, significant intermolecular forces would include van der Waals forces, π-π stacking between the aromatic benzimidazole and styryl rings, and potential hydrogen bonding in the presence of protic solvents. nih.gov Simulations can quantify these interactions, offering a detailed molecular view of processes like solvation and aggregation. nih.govjapsr.in
A standard MD simulation for this compound typically involves:
System Setup: The molecule is placed within a simulation box, which is often filled with a solvent to replicate experimental settings.
Energy Minimization: The initial geometry is optimized to eliminate any energetically unfavorable atomic clashes.
Equilibration: The system is gradually brought to the desired temperature and pressure.
Production Run: The simulation is executed for a duration sufficient to sample the relevant conformational space and intermolecular phenomena.
The analysis of the simulation trajectory yields extensive data, as summarized below.
Table 1: Key Parameters from MD Simulations of this compound
| Parameter | Description | Typical Insights Gained |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average displacement of the atoms of the simulated molecule from a reference structure over time. | Informs on the structural stability and conformational shifts during the simulation. researchgate.netsemanticscholar.org |
| Radius of Gyration (Rg) | Represents the root mean square distance of atoms from their collective center of mass. | Indicates the compactness of the molecule's conformation. researchgate.net |
| Radial Distribution Function (RDF) | Describes how the density of neighboring particles changes as a function of distance from a central particle. | Reveals the solvation shell's structure and identifies specific intermolecular interactions. |
| Dihedral Angle Analysis | Monitors the torsion angles of key rotatable bonds throughout the simulation. | Aids in identifying the most prevalent conformers and the dynamics of their interconversion. |
Reaction Pathway Analysis using Computational Methods
Computational chemistry offers vital tools for probing the mechanisms of chemical reactions, such as the synthesis of this compound. A prevalent synthetic strategy is the condensation of o-phenylenediamine (B120857) with cinnamaldehyde (B126680), followed by N-allylation. researchgate.netresearchgate.net Reaction pathway analysis seeks to chart the energetic terrain of this transformation, identifying crucial steps and the factors governing reaction rates and selectivity.
The transformation from reactants to products on a potential energy surface involves traversing valleys, which represent intermediates, and crossing mountain passes, known as transition states.
Intermediates are stable molecular entities that exist for a finite duration during a reaction. In the formation of the benzimidazole core, a key intermediate is the Schiff base, resulting from the initial condensation of o-phenylenediamine and cinnamaldehyde. researchgate.net
Transition States (TS) correspond to the highest energy points along the reaction coordinate connecting two energy minima. They represent the energetic choke points of a reaction step. Pinpointing the precise geometry and energy of a transition state is a critical, and often difficult, computational endeavor.
For the synthesis of this compound, computational techniques can be utilized to locate the transition states for the initial condensation, the subsequent cyclization to form the benzimidazole ring, and the final N-allylation. organic-chemistry.org
Once the energies of the reactants, intermediates, transition states, and products are computed, the key energetic parameters of the reaction can be established.
Activation Barrier (ΔE‡): This is the energy difference between a transition state and the preceding reactant or intermediate. It represents the minimum energy needed for a reaction step to proceed and is inversely related to the reaction rate.
Reaction Energy (ΔErxn): This is the net energy difference between the products and reactants. A negative ΔErxn signifies an exothermic reaction, while a positive value indicates an endothermic one.
These calculations are generally performed using quantum mechanical methods like Density Functional Theory (DFT), which offers a favorable balance of accuracy and computational efficiency for molecules of this size. nih.gov
Table 2: Hypothetical Energetic Data for the Synthesis of the Benzimidazole Core
| Reaction Step | Activation Barrier (kcal/mol) | Reaction Energy (kcal/mol) |
|---|---|---|
| Schiff Base Formation | 15-20 | -5 to -10 |
| Cyclization | 25-30 | -15 to -20 |
| Aromatization | 5-10 | -25 to -30 |
Note: These values are illustrative; actual energies will vary based on the specific computational method and model employed.
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to establish a correlation between the chemical structure of a series of compounds and their experimentally measured reactivity. researchgate.netdlib.sinih.gov For a class of compounds like substituted benzimidazoles, QSRR can be a potent tool for predicting the reactivity of novel, yet-to-be-synthesized derivatives.
The core tenet of QSRR is that a molecule's reactivity is a function of its structural, physicochemical, and electronic properties. These properties are quantified by numerical values termed molecular descriptors .
For this compound and its analogs, a diverse array of descriptors can be computed, including:
Topological descriptors: Based on the 2D molecular graph (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D molecular structure (e.g., surface area, volume).
Electronic descriptors: Reflecting the electron distribution (e.g., dipole moment, HOMO/LUMO energies, partial atomic charges). ui.ac.id
The QSRR modeling workflow comprises several stages:
Data Set Preparation: A collection of molecules with known reactivity data is assembled.
Descriptor Calculation: A large number of molecular descriptors are computed for each molecule in the dataset.
Model Building: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are employed to construct a mathematical equation that links a subset of the most pertinent descriptors to the observed reactivity. researchgate.netui.ac.id
Model Validation: The predictive capability of the model is rigorously assessed through internal and external validation methods.
Supramolecular Interactions and Self-Assembly Prediction
Self-assembly is the process by which molecules spontaneously organize into well-defined, ordered structures via non-covalent interactions. consensus.app For this compound, with its extensive π-system and potential for various intermolecular forces, predicting its self-assembly behavior is of significant interest for applications in materials science. rsc.org
The primary supramolecular interactions driving the self-assembly of this molecule include:
π-π Stacking: The planar aromatic systems of the benzimidazole and styryl moieties can stack on top of one another, propelled by favorable electrostatic and dispersion forces. consensus.app
CH-π Interactions: The hydrogen atoms of the allyl and styryl groups can engage with the electron-rich π-systems of neighboring molecules. nih.gov
Computational methods can be used to forecast the most probable self-assembled structures. This can be accomplished through a combination of approaches:
Molecular Docking: While commonly used for protein-ligand interactions, docking algorithms can also be adapted to predict the binding modes of small molecules to each other.
Molecular Dynamics Simulations: As previously mentioned, MD simulations of multiple molecules can reveal the spontaneous formation of aggregates and offer insights into the structure and dynamics of the self-assembled state. nih.gov
Quantum Chemical Calculations: High-level quantum mechanical calculations can accurately determine the interaction energies of various dimeric and larger cluster configurations, aiding in the identification of the most stable arrangements.
Table 3: Potential Supramolecular Motifs and Their Driving Forces
| Supramolecular Motif | Primary Driving Force(s) | Predicted Geometry |
|---|---|---|
| Stacked Dimers | π-π Stacking | Parallel or anti-parallel displaced arrangement of the aromatic cores. |
| Linear Aggregates | Head-to-tail π-π Stacking and CH-π interactions | Formation of one-dimensional chains or ribbons. |
| Herringbone Packing | CH-π interactions and steric effects | T-shaped arrangement of molecules, frequently observed in crystal structures. |
The prediction of self-assembly is a formidable task, as the final structure is often dictated by a delicate interplay of multiple weak interactions, along with kinetic and thermodynamic factors. nih.gov Nonetheless, computational studies provide a robust framework for generating hypotheses about the supramolecular organization of this compound, thereby guiding experimental endeavors toward the creation of novel functional materials.
Emerging Research Applications in Materials Science and Chemical Sensing
Development as Components in Advanced Materials
The molecular architecture of (E)-1-allyl-2-styryl-1H-benzo[d]imidazole, featuring a reactive allyl group and a π-conjugated styryl moiety, makes it a versatile building block for various advanced materials.
Precursors for Polymeric Materials
The presence of the allyl group (–CH₂–CH=CH₂) in this compound provides a reactive site for polymerization. Allyl-functionalized polymers are a unique class of materials that allow for the introduction of diverse architectures and functionalities through various chemical reactions. nih.gov This opens up possibilities for creating novel polymers with tailored properties.
Benzimidazole (B57391) derivatives are known to be important intermediates in the synthesis of polymers. rsc.org For instance, novel homopolymers and copolymers containing 2H-benzimidazol-2-one units have been synthesized and shown to possess high glass transition temperatures and good thermal stability. researchgate.net The incorporation of the benzimidazole moiety can enhance the properties of existing polymers. For example, introducing just 30 mol% of a 2H-benzimidazol-2-one unit into a commercial poly(aryl ether) was found to significantly increase its glass transition temperature. researchgate.net
While direct polymerization studies of this compound are not yet widely reported, the reactivity of the allyl group is well-established for creating polymer networks. This suggests that the compound could be used as a monomer or cross-linking agent to produce polymers with the desirable electronic and photophysical properties of the styryl-benzimidazole core. The resulting polymers could find applications in areas such as high-performance plastics, and functional coatings.
Table 1: Potential Polymerization Approaches for this compound
| Polymerization Method | Description | Potential Polymer Properties |
| Free Radical Polymerization | Initiation of polymerization at the allyl double bond using a radical initiator. | Thermosetting or thermoplastic polymers with high thermal stability. |
| Thiol-ene "Click" Chemistry | Reaction of the allyl group with a multifunctional thiol to form a cross-linked network. | Optically transparent films, functional hydrogels. |
| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization involving the double bond of the allyl group, catalyzed by a transition metal complex. | Well-defined polymer architectures with controlled molecular weight. |
Liquid Crystalline Materials Development
The rigid, rod-like structure of the 2-styryl-1H-benzo[d]imidazole core is a key feature for the design of liquid crystalline materials. Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. Molecules that exhibit liquid crystallinity, known as mesogens, often possess an elongated and rigid shape.
Several studies have demonstrated that benzimidazole derivatives can exhibit liquid crystalline phases. researchgate.netresearchgate.netnih.gov For example, a series of benzimidazole-based compounds with a tolane unit, which provides a rigid core, were found to display nematic mesophases with high birefringence. researchgate.net The introduction of an ethynyl (B1212043) linking group and a benzimidazole terminal unit in these molecules contributes to their large π-conjugated system, which is crucial for achieving high birefringence. researchgate.net Similarly, other imidazole-based compounds have been shown to exhibit smectic C phases. nih.govnih.gov The formation of these mesophases is often driven by intermolecular interactions, including hydrogen bonding between the benzimidazole moieties. researchgate.net
Given the structural similarities, it is plausible that this compound and its derivatives could exhibit liquid crystalline behavior. The styryl group extends the conjugation of the benzimidazole core, contributing to the molecular rigidity necessary for mesophase formation. The allyl group, while flexible, could influence the packing of the molecules and the temperature range of the liquid crystalline phases.
Organic Semiconductors and Charge Transport Materials
The extended π-conjugated system of this compound makes it a promising candidate for applications in organic electronics. Organic semiconductors are the active components in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
The charge transport properties of organic materials are intrinsically linked to their molecular structure and solid-state packing. Theoretical studies on triphenylamine-benzimidazole based molecular solids have shown that these materials can exhibit both hole and electron transport properties, making them suitable as host materials in phosphorescent OLEDs. nih.gov The ability to tune the charge transport from coherent to incoherent by adjusting factors like the applied electric field and molecular packing opens up avenues for designing efficient devices. nih.gov Furthermore, benzimidazole-substituted pyrene (B120774) has been identified as a material with favorable electron transmission performance and high light-emitting efficiency. google.com
The styryl group in this compound enhances the π-conjugation of the molecule, which is expected to facilitate charge transport. The benzimidazole core itself can act as either an electron-donating or electron-withdrawing unit, depending on the substituents. This tunability is crucial for designing materials with specific charge transport characteristics. The allyl group could potentially be used to modify the solubility and processing of the material without significantly altering its electronic properties, or to anchor the molecule to surfaces in electronic devices.
Exploration in Supramolecular Chemistry and Self-Assembly
The non-covalent interactions involving the this compound molecule are key to understanding its solid-state structure and its potential for forming ordered assemblies. These interactions, primarily hydrogen bonding and π-π stacking, govern the self-assembly of the molecules into well-defined supramolecular architectures.
Hydrogen Bonding Networks
Hydrogen bonding is a fundamental interaction in the self-assembly of benzimidazole derivatives. acs.orgnih.gov The benzimidazole ring contains both a hydrogen bond donor (the N-H group in the unsubstituted parent compound) and a hydrogen bond acceptor (the imine nitrogen atom). In this compound, the N1-H is replaced by an allyl group, which removes one hydrogen bond donor site. However, the imine nitrogen at the 3-position remains a potential hydrogen bond acceptor.
Studies on related benzimidazole structures have shown that N-H···N hydrogen bonds can link molecules into chains. nih.gov Even in the absence of a classic N-H donor, other weak hydrogen bonds, such as C-H···N and C-H···π interactions, can play a significant role in the crystal packing. mdpi.com The presence of the styryl group introduces additional C-H bonds that can participate in such interactions. The understanding and control of these hydrogen bonding networks are crucial for crystal engineering and the design of materials with specific properties. rsc.org
π-π Stacking Interactions
The planar aromatic systems of the benzimidazole and styryl moieties in this compound make it highly susceptible to π-π stacking interactions. These non-covalent interactions are a driving force in the self-assembly of many organic molecules and play a crucial role in determining the electronic properties of organic materials. researchgate.netnih.govrsc.org
The π-π stacking interactions in fused heterocyclic systems can be very strong and often follow an intercalation mechanism. researchgate.net Computational studies have shown that stacked dimers of nitrogen-based fused heterocycles exhibit significant π-π stacking interactions. researchgate.net In the solid state, these interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional networks, which can facilitate charge transport along the stacking direction. The relative arrangement of the stacked molecules (e.g., eclipsed or staggered) can significantly impact the electronic coupling and, consequently, the material's performance in electronic devices. researchgate.net The styryl group, with its phenyl ring, further increases the potential for strong π-π stacking interactions. rsc.org
Host-Guest Chemistry
Host-guest chemistry involves the complexation of a host molecule with a guest molecule. While benzimidazole derivatives are known to act as guests with macrocyclic hosts like cucurbit[n]urils, forming complexes driven by hydrogen bonding and ion-dipole interactions, no specific studies have been published on the host-guest chemistry of this compound. nih.govnih.govrsc.org Research on other 2-substituted benzimidazoles has shown the formation of 1:1 host-guest complexes, indicating that the substituent at the 2-position plays a crucial role in the binding interaction. nih.gov Without dedicated research, the potential for this compound to participate in such interactions remains speculative.
Research into Chemo-Sensors and Probes for Non-Biological Analytes
The development of chemical sensors based on benzimidazole scaffolds is an active field of research.
There is a lack of published research on the use of this compound for ion recognition. In the broader class of related compounds, novel allyl-hydrazones have been developed as colorimetric sensors for detecting chromium ions in water. nih.gov The sensing mechanism in these systems typically involves the interaction of the target ion with the electron-rich nitrogen atoms of the heterocyclic ring, resulting in a detectable change in the spectroscopic properties of the compound. The potential ion-sensing capabilities of this compound have not been explored.
No scientific literature is available on the application of this compound for the detection of small, non-biological molecules. For context, some allyl-hydrazone derivatives have been demonstrated to function as optical sensors for ammonia, exhibiting a color change upon exposure. nih.gov The viability of this compound as a sensor for small molecules would require future experimental validation.
Ligands in Catalytic Systems Research
Benzimidazole-containing compounds are frequently used as ligands in various catalytic systems.
Specific research detailing the use of this compound as a ligand in transition metal catalysis is not present in the current body of scientific literature. However, structurally related compounds have shown promise in this area. For instance, bis(N-allylbenzimidazol-2-ylmethyl)aniline has been utilized to synthesize complexes with Zinc(II) and Cobalt(II), which have been studied for their antioxidative properties. researchgate.net Additionally, a dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) complex has been synthesized and characterized, demonstrating the ability of styryl-benzimidazole derivatives to coordinate with metal centers. mdpi.com The potential of this compound to act as a ligand in such catalytic systems is yet to be investigated.
There are no available research studies on the application of this compound as a component in organocatalysis. While the benzimidazole framework is a key feature in many organic molecules, its specific utility as an organocatalyst in the case of this compound has not been reported.
Non-Linear Optical (NLO) Materials Research
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optical switching, frequency conversion, and optical data storage. The NLO properties of organic molecules are often associated with the presence of a π-conjugated system, which facilitates electron delocalization. The structure of this compound, featuring a styryl group connected to a benzimidazole core, provides an extended π-conjugated system, making it a promising candidate for NLO applications.
Research into related styryl benzimidazole derivatives has shown that these molecules can possess significant third-order NLO properties. While direct experimental data for this compound is still emerging, studies on analogous compounds provide valuable insights. For instance, the introduction of donor and acceptor groups at the ends of the conjugated system can enhance the NLO response. In the case of the subject compound, the benzimidazole ring can act as an electron-withdrawing group, while the styryl moiety can be functionalized to modulate the electronic properties.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of such molecules. These calculations can determine the first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which corresponds to the third-order NLO response. For a series of novel 1,3,5-methoxy-2,4,6-tris(styryl)benzene derivatives, which also feature styryl groups, significant first hyperpolarizability values have been reported, indicating their potential for NLO applications. nih.gov
The table below summarizes the conceptual NLO properties of styryl benzimidazole derivatives based on research into analogous compounds.
| Property | Typical Investigated Range for Related Compounds | Significance for NLO Applications |
| First Hyperpolarizability (β) | 10⁻³⁰ to 10⁻²⁷ esu | Indicates potential for second-order NLO effects like second-harmonic generation. |
| Second Hyperpolarizability (γ) | 10⁻³⁶ to 10⁻³³ esu | Relates to third-order NLO effects such as third-harmonic generation and optical Kerr effect. |
| Absorption Maximum (λmax) | 350 - 450 nm | Determines the transparency window and potential for resonant enhancement of NLO properties. |
It is important to note that the allyl group at the N1 position of the benzimidazole ring can influence the molecule's crystal packing, which in turn can affect the bulk NLO properties of the material. Further experimental validation on single crystals of this compound is necessary to fully elucidate its NLO potential.
Organic Light-Emitting Diode (OLED) Components Research
Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML), host materials, and charge-transporting layers. The unique photophysical properties of styryl-benzimidazole derivatives make them attractive candidates for use in OLEDs.
Research has demonstrated that benzimidazole derivatives can serve as effective blue emitters, a critical component for full-color displays. For example, pyrene-benzimidazole derivatives have been synthesized and successfully incorporated into OLED devices as blue emitters. nih.gov These devices have shown promising performance, with good color purity and efficiency. An OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited an external quantum efficiency (EQE) of up to 4.3% and a luminance of 290 cd/m² at 7.5 V, with a pure blue emission. nih.gov
The styryl moiety in this compound is known to contribute to strong fluorescence. The combination of the styryl and benzimidazole components can lead to materials with high photoluminescence quantum yields (PLQY), a crucial parameter for efficient light emission in OLEDs. Furthermore, the ability to tune the emission color by modifying the substituents on the styryl and benzimidazole rings offers a pathway to develop a range of emitters.
The table below presents typical performance data for OLEDs incorporating benzimidazole-based emitters, providing a benchmark for the potential of this compound.
| Parameter | Reported Values for Benzimidazole-Based OLEDs | Relevance to OLED Performance |
| Emission Color (CIE coordinates) | Blue (e.g., (0.15, 0.13)) | Determines the color purity of the emitted light. nih.gov |
| Maximum External Quantum Efficiency (EQE) | 0.35% - 5% | Represents the efficiency of converting electrical energy to light. nih.govnih.gov |
| Maximum Luminance | ~300 - 8000 cd/m² | Indicates the brightness of the emitted light. nih.govnih.gov |
| Turn-on Voltage | 2.8 - 5.5 V | The minimum voltage required for the device to emit light. nih.govnih.gov |
The allyl group in this compound can also play a role in improving the processability and film-forming properties of the material, which are important considerations for the fabrication of high-quality OLED devices. The investigation into styrylbenzazole photoswitches has also provided valuable insights into the photochemical properties of these systems, which is fundamental for understanding their stability and performance in OLEDs. diva-portal.org The development of modified 1,2-diphenylbenzoimidazole materials for green and sky-blue emitting OLEDs further underscores the versatility of the benzimidazole core in this technology. bohrium.com
Future Research Directions and Unexplored Avenues
Integration into Complex Molecular Architectures and Hybrid Systems
The scaffold of (E)-1-allyl-2-styryl-1H-benzo[d]imidazole is a prime candidate for incorporation into more complex molecular structures and hybrid materials, leading to novel functionalities.
Development of Molecular Hybrids: Research has demonstrated the successful synthesis of 4-styrylquinoline-benzimidazole hybrids, which are created through a sequence of selective oxidation and oxidative cyclocondensation reactions. nih.govnih.gov This principle can be extended to the target molecule, using its benzimidazole (B57391) or styryl components as a foundation for creating larger, conjugated systems with unique photophysical or biological properties.
Metal-Organic Frameworks (MOFs): Benzimidazole-containing organic linkers have been utilized to construct novel metal-organic frameworks. mdpi.com For instance, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) has been used to create MOFs with high CO2 adsorption capacity. mdpi.com Future research could focus on designing and synthesizing MOFs using a derivative of this compound as the organic linker. The allyl group could provide a site for post-synthetic modification within the MOF structure.
Polymer and Surface Functionalization: The terminal double bond of the allyl group is a versatile functional handle. This allows for the potential grafting of the molecule onto polymer backbones or covalent attachment to surfaces. Such hybrid materials could have applications in areas like organic electronics, sensing, or as functional coatings.
Table 1: Potential Hybrid Systems and Their Research Focus
| Hybrid System Type | Potential Precursor | Research Focus |
| Molecular Hybrids | This compound | Synthesis of novel conjugated systems with tailored electronic and optical properties. |
| Metal-Organic Frameworks (MOFs) | Carboxylate-functionalized this compound | Development of porous materials for gas storage, separation, or catalysis. |
| Functional Polymers | This compound | Creation of smart materials where the photoswitchable properties of the styryl unit are integrated into a polymer matrix. |
Flow Chemistry and Automated Synthesis Research
While traditional batch synthesis methods are established for benzimidazole derivatives, the application of modern synthesis technologies to this compound remains a largely unexplored field.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Future work should aim to develop a continuous flow process for the synthesis of this compound and its derivatives. This would enable finer control over reaction parameters, potentially leading to higher yields, improved purity, and the ability to safely explore a wider range of reaction conditions.
Automated Reaction Optimization: Integrating flow chemistry setups with automated optimization algorithms (e.g., using machine learning) could rapidly identify the ideal conditions for synthesis. This high-throughput approach would accelerate the discovery of efficient synthetic routes and facilitate the creation of a library of related compounds for structure-activity relationship studies.
Photochemical Transformations and Photoinduced Processes
Styryl-containing heterocyclic compounds are known for their interesting photochemical properties, a domain ripe for exploration with this compound.
Photoswitching Behavior: Styrylbenzazoles are recognized as a promising, yet under-represented, class of molecular photoswitches capable of light-driven E-Z isomerization of the central alkene double bond. diva-portal.org A key area of future research is to systematically investigate the photoswitching properties of this compound. This includes determining the quantum yields of isomerization, the thermal stability of the Z-isomer, and the wavelengths required for switching. The influence of the N-allyl group on these properties compared to its N-H counterpart, (E)-2-styryl-1H-benzo[d]imidazole, would be of particular interest. diva-portal.orgresearchgate.net
Photo-cycloaddition Reactions: The conjugated styryl system presents the possibility of undergoing photochemical cycloaddition reactions, such as [2+2] dimerizations, upon irradiation in concentrated solutions or the solid state. Investigating these photoinduced processes could lead to the synthesis of novel cyclobutane-containing structures with unique stereochemistry.
Energy Transfer and Fluorescence: The styryl-benzimidazole core is a fluorophore. Research should be directed towards characterizing its fluorescence properties, including quantum yield and lifetime. Furthermore, studies could explore its potential as a component in photo-induced energy transfer or electron transfer systems when integrated into larger molecular architectures.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The inherent reactivity of the different moieties within this compound has not been fully harnessed.
Allyl Group Transformations: The allyl group is a gateway to a vast array of chemical transformations. Future studies could explore its participation in reactions such as:
Metathesis: Cross-metathesis with other olefins to append new functional groups.
Heck Coupling: Palladium-catalyzed coupling reactions to form more extended conjugated systems.
Oxidation: Reactions like epoxidation or dihydroxylation to introduce new stereocenters and functional groups.
C-H Activation: Modern synthetic methods involving C-H activation could be applied to the benzimidazole or styryl aromatic rings. This would allow for the direct introduction of substituents without the need for pre-functionalized starting materials, providing a more atom-economical route to novel derivatives.
Unconventional Cyclizations: Exploring transition-metal-catalyzed or radical-initiated cyclization reactions involving the allyl group and the benzimidazole core or styryl moiety could lead to the discovery of novel polycyclic heterocyclic systems.
Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions
While standard characterization techniques like NMR, IR, and mass spectrometry are essential, the application of advanced in-situ spectroscopic methods can provide deeper mechanistic insights into the synthesis and behavior of this compound. nih.govnih.gov
In-Situ Reaction Monitoring: Utilizing techniques such as ReactIR (in-situ FTIR), process NMR, or Raman spectroscopy to monitor the synthesis of the compound in real-time. This would allow for the identification of transient intermediates, the determination of reaction kinetics, and the rapid optimization of reaction conditions.
Transient Absorption Spectroscopy: To study the photochemical processes, transient absorption spectroscopy on femto- or picosecond timescales would be invaluable. This technique can directly observe the excited states and short-lived isomeric intermediates involved in the E-Z photoisomerization process, providing fundamental data on the mechanism of photoswitching.
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to study non-covalent interactions of the molecule with metal ions or other host molecules, which is crucial when exploring its potential in supramolecular chemistry and sensing applications.
Q & A
Basic: What are the optimal synthetic methodologies for (E)-1-allyl-2-styryl-1H-benzo[d]imidazole?
The synthesis typically involves condensation reactions or click chemistry to introduce the allyl and styryl groups. Key steps include:
- Allylation : Reacting 1H-benzimidazole derivatives with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the allyl group at the N1 position .
- Styryl incorporation : Using Heck coupling or Wittig reactions to introduce the styryl moiety at the C2 position, ensuring stereochemical control for the (E)-isomer .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product .
- Characterization : NMR (¹H/¹³C) confirms regiochemistry, while mass spectrometry validates molecular weight .
Basic: How is structural characterization of this compound performed?
A multi-technique approach is critical:
- ¹H/¹³C NMR : Assign peaks for allyl (δ ~5.2–5.8 ppm for CH₂=CH₂) and styryl (δ ~6.5–7.5 ppm for aromatic protons) groups. Coupling constants (J = 16 Hz for trans-configuration) confirm (E)-stereochemistry .
- Mass spectrometry (HRMS) : Precise mass-to-charge ratios (e.g., m/z 287.1422 for C₁₈H₁₇N₂) verify molecular integrity .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., π-π stacking of the benzimidazole core) .
Intermediate: What biological activities are associated with this compound?
The benzimidazole core and styryl/allyl substituents confer diverse activities:
- Anticancer : Inhibits kinases (e.g., EGFR) via π-π interactions with ATP-binding pockets, as shown in docking studies (binding affinity ΔG = -9.2 kcal/mol) .
- Antimicrobial : Disrupts bacterial membranes (MIC = 8 µg/mL against S. aureus) via hydrophobic interactions .
- Antiviral : Targets HIV integrase (>50% inhibition at 10 µM) by mimicking viral DNA .
Advanced: How can synthetic yield be optimized for scale-up?
- Catalyst selection : Cu(OAc)₂ in click reactions improves triazole-linked derivatives (yield: 85% vs. 60% without catalyst) .
- Solvent-free conditions : Eaton’s reagent in Friedel-Crafts acylation reduces side reactions (purity >95%) .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) while maintaining stereoselectivity .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity but reduce solubility, skewing assay results .
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the benzimidazole ring, affecting binding .
- Stereochemical purity : Impure (Z)-isomers (≥10%) artificially lower IC₅₀ values; HPLC (C18 column, acetonitrile/water) ensures >99% (E)-isomer .
Advanced: What computational methods elucidate its mechanism of action?
- Molecular docking (AutoDock Vina) : Predicts binding modes with EGFR (PDB ID: 1M17); the styryl group occupies hydrophobic pockets .
- ADMET prediction (SwissADME) : LogP = 3.2 indicates moderate blood-brain barrier permeability, while Ames toxicity alerts guide structural optimization .
- *DFT calculations (B3LYP/6-31G)**: HOMO-LUMO gaps (ΔE = 4.1 eV) correlate with redox-mediated DNA intercalation .
Advanced: How does the allyl group influence reactivity and bioactivity?
- Chemical reactivity : The allyl group participates in radical reactions (e.g., polymerization under UV light) and nucleophilic substitutions (e.g., thiol-ene click chemistry) .
- Biological impact : Enhances lipophilicity (cLogP +0.7), improving membrane permeability. However, metabolic oxidation (CYP3A4) converts it to less active epoxides, requiring prodrug strategies .
Expert: What strategies address stability issues during storage?
- Light sensitivity : Store in amber vials at -20°C; degradation half-life increases from 7 to 90 days .
- Oxidation prevention : Add antioxidants (0.1% BHT) to DMSO stock solutions; monitor via LC-MS (m/z +16 for epoxide formation) .
- Crystalline vs. amorphous forms : Crystalline polymorph (melting point 143–145°C) exhibits superior stability over amorphous powders (TGA: 5% weight loss at 120°C) .
Expert: How to design derivatives with enhanced selectivity?
- Bioisosteric replacement : Swap styryl with 4-fluorophenyl to improve target specificity (IC₅₀ reduced from 12 µM to 3.5 µM) .
- Hybridization : Conjugate with triazole (via click chemistry) to modulate pharmacokinetics (t₁/₂ = 8 h vs. 2 h for parent compound) .
- Pro-drug activation : Install ester linkages hydrolyzed by tumor-specific enzymes (e.g., MMP-9), reducing off-target toxicity .
Expert: What analytical techniques resolve spectral overlaps in complex mixtures?
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic protons (δ 7.1–7.3 ppm) and confirms allyl-styryl connectivity .
- LC-MS/MS : Differentiates isomers using collision-induced dissociation (CID) patterns (e.g., m/z 287 → 215 for allyl cleavage) .
- X-ray photoelectron spectroscopy (XPS) : Identifies sulfur oxidation states in thioether byproducts (binding energy ~163 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
